(4-Nitrophenyl)-L-asparagine hydrochloride

Glycosylasparaginase kinetics Chromogenic substrate comparison Hammett analysis

(4-Nitrophenyl)-L-asparagine hydrochloride (CAS: 201732-79-8), also designated as H-Asp(pNA)-OH·HCl or L-Aspartic acid β-4-nitroanilide hydrochloride, is a synthetic L-asparagine derivative belonging to the class of para-nitroanilide (pNA) amino acid chromogenic substrates. It possesses a molecular formula of C₁₀H₁₂ClN₃O₅ and an average molecular mass of 289.67 g/mol.

Molecular Formula C10H12ClN3O5
Molecular Weight 289.67 g/mol
Cat. No. B12954738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)-L-asparagine hydrochloride
Molecular FormulaC10H12ClN3O5
Molecular Weight289.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(CC(=O)N)C(=O)O)[N+](=O)[O-].Cl
InChIInChI=1S/C10H11N3O5.ClH/c11-9(14)5-8(10(15)16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8,12H,5H2,(H2,11,14)(H,15,16);1H/t8-;/m0./s1
InChIKeyUHDRBXJGCVWPKJ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitrophenyl)-L-asparagine Hydrochloride: Procurement-Quality Specifications and Compound Identity for Research Selection


(4-Nitrophenyl)-L-asparagine hydrochloride (CAS: 201732-79-8), also designated as H-Asp(pNA)-OH·HCl or L-Aspartic acid β-4-nitroanilide hydrochloride, is a synthetic L-asparagine derivative belonging to the class of para-nitroanilide (pNA) amino acid chromogenic substrates. It possesses a molecular formula of C₁₀H₁₂ClN₃O₅ and an average molecular mass of 289.67 g/mol . The compound is characterized by a 4-nitrophenyl group covalently linked to the side-chain amide nitrogen of L-asparagine, enabling spectrophotometric detection upon enzymatic cleavage [1]. Commercially, it is supplied as a hydrochloride salt with verified purity of 98% under defined storage conditions (−15°C), ensuring stability for quantitative bioanalytical applications .

Why (4-Nitrophenyl)-L-asparagine Hydrochloride Is Not Interchangeable with Other Asparagine or Chromogenic Derivatives


Generic substitution of (4-Nitrophenyl)-L-asparagine hydrochloride with other asparagine derivatives or para-nitroanilide (pNA) chromophores fails to preserve experimental validity due to critical differences in enzyme recognition and electronic effects on reaction kinetics. While unmodified L-asparagine and N-protected intermediates such as Fmoc-Asn-ONp or Boc-Asn-ONp serve primarily as peptide synthesis building blocks rather than kinetic probes [1], the target compound functions specifically as a chromogenic substrate for glycosylasparaginase [2]. Even among structurally similar pNA conjugates such as Nα-benzoyl-L-asparagine 4-nitroanilide (designed for asparaginyl endopeptidases) [3] or the peptide-extended caspase substrates Ac-DEVD-pNA and Ac-YVAD-pNA [4], enzyme specificity differs markedly. The Hammett and Brønsted relationships governing the hydrolysis of N4-(4'-substituted phenyl)-L-asparagines demonstrate that the 4'-nitro substituent exerts a quantifiably distinct electron-withdrawing effect on the rate-limiting acylation step, differentiating this compound from its 4'-hydrogen, 4'-ethyl, 4'-bromo, and 4'-methoxy analogs [2]. Procurement of the incorrect analog would therefore invalidate kinetic comparisons and lead to non-reproducible or misinterpreted enzyme activity data.

Quantitative Differentiation of (4-Nitrophenyl)-L-asparagine Hydrochloride Relative to Closest Analogs


Superior Catalytic Efficiency Among Five N4-(4'-Substituted Phenyl)-L-asparagine Analogs in Glycosylasparaginase Hydrolysis

In a direct head-to-head enzymatic comparison, (4-Nitrophenyl)-L-asparagine hydrochloride (the 4'-nitro analog) demonstrated the highest catalytic efficiency (kcat/Km) among a series of five N4-(4'-substituted phenyl)-L-asparagine substrates for human glycosylasparaginase. The electron-withdrawing 4'-nitro group increases the rate of the rate-limiting acylation step relative to analogs bearing 4'-hydrogen, 4'-ethyl, 4'-bromo, and 4'-methoxy substituents. Hammett plot analysis of the kinetic parameters across this series confirmed that acylation is the rate-limiting step and that substrate electronic perturbation toward the transition state is substituent-dependent [1].

Glycosylasparaginase kinetics Chromogenic substrate comparison Hammett analysis

Electron-Withdrawing Substituent Effect Drives Rate-Limiting Acylation Step Favoring the 4'-Nitro Analog

Mechanistic analysis using Brønsted plots revealed that for aniline leaving groups bearing electron-withdrawing substituents such as 4'-nitro, a small negative charge (-0.25) accumulates on the nitrogen atom of the leaving group during the rate-limiting acylation step. In contrast, for aniline leaving groups with electron-donating substituents such as 4'-methoxy, a small positive charge (0.43) develops on the nitrogen atom. This differential charge accumulation directly correlates with the substituent's electronic character and establishes that the 4'-nitro analog follows a distinct kinetic pathway from its 4'-methoxy and 4'-ethyl counterparts [1]. The free energy change of binding (ΔΔG_b) in the enzyme-substrate transition state complex further indicates that substitution of the natural pyranosyl group with a substituted phenyl group results in binding energy loss equivalent to a weak hydrogen bond, the magnitude of which varies with the substituent identity [1].

Enzyme mechanism Brønsted analysis Transition-state stabilization

Functional Distinction from 4-Nitrophenyl Ester Derivatives Used in Peptide Synthesis

(4-Nitrophenyl)-L-asparagine hydrochloride (H-Asp(pNA)-OH·HCl) is functionally and chemically distinct from the class of L-asparagine 4-nitrophenyl esters such as Boc-Asn-ONp and Fmoc-Asn-ONp. The target compound contains a 4-nitroanilide (pNA) linkage where the 4-nitrophenyl group is attached via an amide bond to the side-chain amide nitrogen of asparagine, enabling it to function as a chromogenic enzyme substrate that releases 4-nitroaniline upon hydrolysis [1]. In contrast, 4-nitrophenyl esters feature an ester linkage at the α-carboxyl group and serve as activated intermediates for peptide bond formation in solid-phase peptide synthesis, not as enzyme substrate probes [2]. Furthermore, the target compound's specificity for glycosylasparaginase distinguishes it from other pNA-conjugated asparagine derivatives such as Nα-benzoyl-L-asparagine 4-nitroanilide, which is reported as a substrate for asparaginyl endopeptidases rather than glycosylasparaginase [3].

Chromogenic substrate Enzymology Peptide synthesis distinction

Validated Application Scenarios for (4-Nitrophenyl)-L-asparagine Hydrochloride Based on Quantitative Differentiation Evidence


Glycosylasparaginase Activity Assays and Enzyme Kinetic Characterization

(4-Nitrophenyl)-L-asparagine hydrochloride serves as the kinetically optimal chromogenic substrate among the N4-(4'-substituted phenyl)-L-asparagine series for measuring glycosylasparaginase activity. The electron-withdrawing 4'-nitro group maximizes catalytic efficiency (kcat/Km) relative to analogs bearing 4'-hydrogen, 4'-ethyl, 4'-bromo, and 4'-methoxy substituents [1]. Researchers investigating glycosylasparaginase mechanism, substrate specificity, or inhibitor screening should prioritize this compound over the 4'-methoxy or 4'-ethyl analogs, as the latter exhibit reversed charge accumulation during the rate-limiting acylation step and do not replicate the kinetic behavior of the 4'-nitro substrate [1]. The compound's chromogenic properties enable spectrophotometric detection of 4-nitroaniline release, facilitating continuous kinetic monitoring and high-throughput inhibitor screening [2].

Comparative Substrate Specificity Studies Using Hammett Linear Free-Energy Relationships

The 4'-nitro analog serves as a critical reference point in Hammett plot analyses designed to elucidate the electronic requirements for glycosylasparaginase catalysis. The systematic study by Du et al. (2003) established that acylation is the rate-limiting step in the enzyme-catalyzed reaction and that substrate electronic perturbation toward the transition state is substituent-dependent [1]. Inclusion of the 4'-nitro compound in such comparative series is essential because it anchors the electron-withdrawing end of the substituent spectrum, with a negative charge (-0.25) on the leaving-group nitrogen, contrasting sharply with the positive charge (0.43) observed for electron-donating analogs [1]. Procurement of the complete five-compound series (4'-nitro, 4'-bromo, 4'-hydrogen, 4'-ethyl, 4'-methoxy) enables rigorous structure-activity relationship (SAR) analysis for enzyme mechanism elucidation.

Asparaginase-Related Enzyme Screening and Protein Engineering Campaigns

For laboratories engaged in asparaginase enzyme discovery, directed evolution, or protein engineering campaigns, (4-Nitrophenyl)-L-asparagine hydrochloride offers a direct chromogenic readout compatible with microplate-based screening formats. The compound's defined purity (98%) and verified structural identity as the hydrochloride salt ensure batch-to-batch consistency in quantitative assays [2]. Given the demonstrated substituent-dependent kinetic behavior, this compound provides a sensitive probe for detecting mutations that alter the enzyme's acylation rate or transition-state stabilization capacity [1]. Researchers should explicitly specify this CAS number (201732-79-8) when procuring substrate to avoid inadvertent substitution with 4-nitrophenyl ester derivatives that are inapplicable to enzyme activity measurements [3].

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